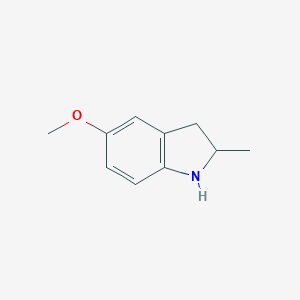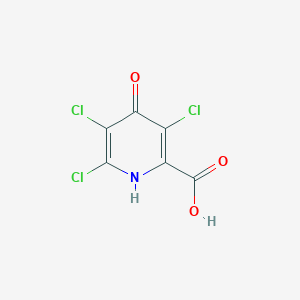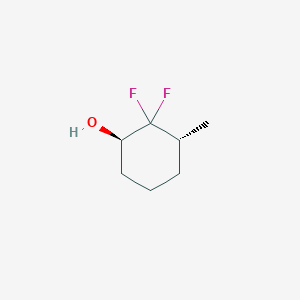
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol, also known as DFMC, is a chiral fluorinated alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique molecular structure that makes it an ideal candidate for use in drug design, catalysis, and other areas of research. In
Mechanism Of Action
The mechanism of action of (1R,3R)-2,2-Difluoro-3-methylcyclohexanol is not fully understood, but it is believed to interact with enzymes and proteins in the body. (1R,3R)-2,2-Difluoro-3-methylcyclohexanol has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with proteins such as tubulin, which is involved in cell division.
Biochemical And Physiological Effects
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve cognitive function, and enhance memory retention. (1R,3R)-2,2-Difluoro-3-methylcyclohexanol has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages And Limitations For Lab Experiments
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol has several advantages for use in lab experiments. It is a chiral compound, which means it can be used to study the effects of enantiomers on biological systems. (1R,3R)-2,2-Difluoro-3-methylcyclohexanol is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, (1R,3R)-2,2-Difluoro-3-methylcyclohexanol has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (1R,3R)-2,2-Difluoro-3-methylcyclohexanol. One area of interest is the development of (1R,3R)-2,2-Difluoro-3-methylcyclohexanol-based drugs for the treatment of various diseases. Another area of research is the use of (1R,3R)-2,2-Difluoro-3-methylcyclohexanol as a catalyst in organic reactions. Additionally, further studies are needed to fully understand the mechanism of action of (1R,3R)-2,2-Difluoro-3-methylcyclohexanol and its effects on biological systems.
Synthesis Methods
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol can be synthesized through a multistep reaction starting with 2,2-difluorocyclohexanone. The first step involves the reduction of 2,2-difluorocyclohexanone with sodium borohydride to produce (1R,3R)-2,2-difluoro-3-methylcyclohexanol. This reaction is carried out in the presence of a solvent such as ethanol or methanol. The product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol has been extensively studied for its potential applications in various fields. In drug design, (1R,3R)-2,2-Difluoro-3-methylcyclohexanol has been used as a building block for the synthesis of chiral fluorinated compounds with potential therapeutic properties. It has been shown to exhibit antiviral, anticancer, and antibacterial activities. (1R,3R)-2,2-Difluoro-3-methylcyclohexanol has also been used as a ligand in catalytic reactions, where it has been shown to enhance the enantioselectivity of the reaction.
properties
CAS RN |
156484-00-3 |
|---|---|
Product Name |
(1R,3R)-2,2-Difluoro-3-methylcyclohexanol |
Molecular Formula |
C7H12F2O |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(1R,3R)-2,2-difluoro-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H12F2O/c1-5-3-2-4-6(10)7(5,8)9/h5-6,10H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
STOWCDMXCOLRKJ-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H](C1(F)F)O |
SMILES |
CC1CCCC(C1(F)F)O |
Canonical SMILES |
CC1CCCC(C1(F)F)O |
synonyms |
Cyclohexanol,2,2-difluoro-3-methyl-,(1R-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



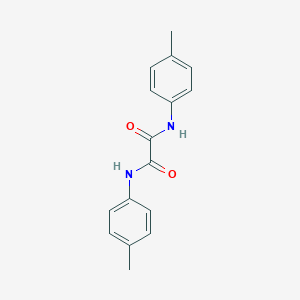
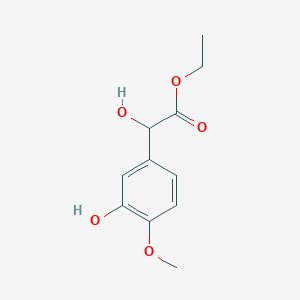
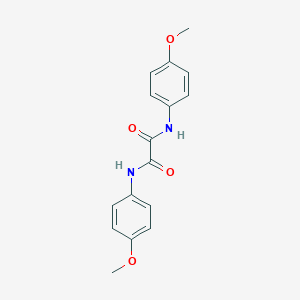
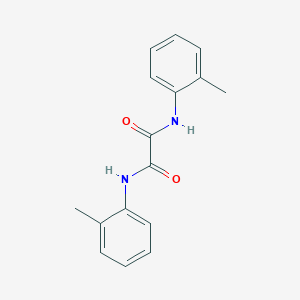
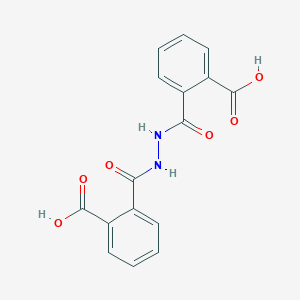
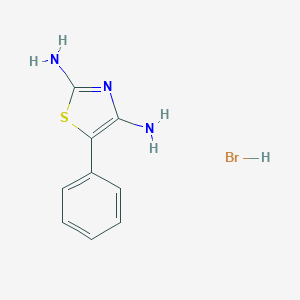
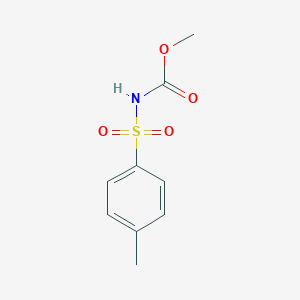
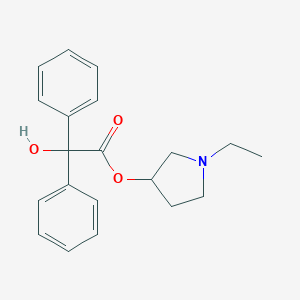
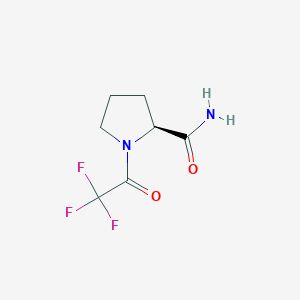
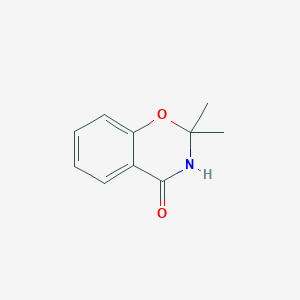
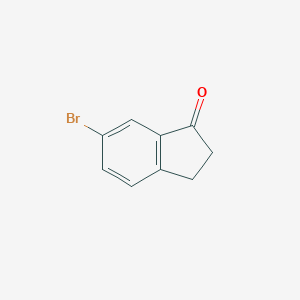
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
